molecular formula C12H8ClNO2S B14590329 4-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione CAS No. 61174-91-2

4-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione

Cat. No.: B14590329
CAS No.: 61174-91-2
M. Wt: 265.72 g/mol
InChI Key: PSHGVPATSJCGPE-UHFFFAOYSA-N
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Description

4-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound’s unique structure and properties make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the chlorination of phenothiazine derivatives under controlled conditions. The reaction may proceed through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the phenothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the chlorine substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include sulfoxides, sulfones, and substituted phenothiazine derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing other complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic uses, particularly in neuropharmacology.

    Industry: Use in manufacturing processes or as intermediates in chemical production.

Mechanism of Action

The mechanism of action of 4-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione may involve interaction with specific molecular targets such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter activity, inhibition of specific enzymes, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic agent.

    Thioridazine: Another phenothiazine derivative with antipsychotic properties.

    Fluphenazine: Used in the treatment of schizophrenia.

Uniqueness

4-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione’s unique structure, particularly the presence of the chlorine substituent and the dione functionality, may confer distinct chemical and biological properties compared to other phenothiazine derivatives.

Properties

CAS No.

61174-91-2

Molecular Formula

C12H8ClNO2S

Molecular Weight

265.72 g/mol

IUPAC Name

4-chloro-10H-phenothiazine 5,5-dioxide

InChI

InChI=1S/C12H8ClNO2S/c13-8-4-3-6-10-12(8)17(15,16)11-7-2-1-5-9(11)14-10/h1-7,14H

InChI Key

PSHGVPATSJCGPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C(=CC=C3)Cl

Origin of Product

United States

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